molecular formula C14H14F3NO2S B2542958 1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-(trifluoromethoxy)phenyl)ethanone CAS No. 2034207-49-1

1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-(trifluoromethoxy)phenyl)ethanone

Cat. No.: B2542958
CAS No.: 2034207-49-1
M. Wt: 317.33
InChI Key: FJBPIMAUDLENCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-(trifluoromethoxy)phenyl)ethanone is a useful research compound. Its molecular formula is C14H14F3NO2S and its molecular weight is 317.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photocycloaddition Reactions

Flavin-Mediated Visible-Light [2+2] Photocycloaddition studies demonstrate the use of nitrogen- and sulfur-containing dienes for synthesizing phenyl- and diphenyl-3-azabicyclo[3.2.0]heptanes and their corresponding quaternary salts. This process utilizes visible light, marking a significant advancement over traditional UV light irradiation methods for azabicyclo[3.2.0]heptanes synthesis, indicating potential in biological activity or chiral spiro ammonium salt production (Jirásek et al., 2017).

Antibacterial Activity

Research on Schiff Base Derivatives derived from 4-thia-1-azabicyclo[3.2.0] heptane-2-carboxylic acid shows significant antibacterial and fungicidal activities. This showcases the compound's role in developing new antimicrobial agents, highlighting its importance in medical chemistry research (Al-Masoudi et al., 2015).

Drug Discovery Building Blocks

The Photochemical Synthesis of 2-Azabicyclo[3.2.0]heptanes offers insights into advanced building blocks for drug discovery. This includes the synthesis of a conformationally restricted analogue of proline, 2,3-ethanoproline, underlining the compound's utility in designing novel therapeutic agents (Druzhenko et al., 2018).

Synthesis of Bicyclic Quaternary Ammonium Salts

Studies involving Azabicyclo[3.2.0]heptan-7-ones (carbapenams) from pyrrole detail the synthesis of azabicyclo[3.2.0]heptan-7-ones from pyrrole, illustrating a methodical approach to creating bicyclic quaternary ammonium salts with potential pharmacological applications (Gilchrist et al., 1997).

Antiviral Activity

Research into Synthesis, Reactions, and Antiviral Activity of Pyrazolo[3,4-b]pyridin-5-yl Ethanone derivatives demonstrates the compound's foundational role in synthesizing new heterocyclic compounds with evaluated cytotoxicity and anti-HSV1 activities, further emphasizing its relevance in antiviral drug development (Attaby et al., 2006).

Properties

IUPAC Name

1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-[4-(trifluoromethoxy)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3NO2S/c15-14(16,17)20-11-3-1-9(2-4-11)5-13(19)18-7-12-6-10(18)8-21-12/h1-4,10,12H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJBPIMAUDLENCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CS2)C(=O)CC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.